molecular formula C9H13NO2S B13284962 1-(2-Methylphenyl)ethane-1-sulfonamide

1-(2-Methylphenyl)ethane-1-sulfonamide

Cat. No.: B13284962
M. Wt: 199.27 g/mol
InChI Key: OBUPOQGHKPDGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)ethane-1-sulfonamide: is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)ethane-1-sulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methylphenyl ethylamine with a sulfonyl chloride derivative under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylphenyl ethylamine and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The sulfonyl chloride is added dropwise to a solution of 2-methylphenyl ethylamine in the solvent, with continuous stirring. The mixture is then allowed to react at room temperature or slightly elevated temperatures for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

Scientific Research Applications

1-(2-Methylphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

    Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Medicine: Sulfonamide derivatives have been explored for their potential as antibacterial agents, anti-inflammatory drugs, and inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Comparison: 1-(2-Methylphenyl)ethane-1-sulfonamide is unique due to its specific structural features, such as the 2-methylphenyl group, which may confer distinct chemical and biological properties. Compared to other sulfonamides, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-(2-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6,8H,1-2H3,(H2,10,11,12)

InChI Key

OBUPOQGHKPDGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.